D-Arabinose-1-13C

Übersicht

Beschreibung

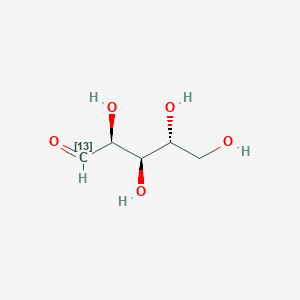

D-Arabinose-1-13C: is a stable isotope-labeled compound where the carbon-13 isotope is incorporated at the first carbon position of D-arabinose. This compound is primarily used in biochemical research, particularly in studies involving metabolic pathways, enzyme kinetics, and carbohydrate metabolism .

Wissenschaftliche Forschungsanwendungen

Chemistry: D-Arabinose-1-13C is used in studies involving carbohydrate chemistry, particularly in understanding the structure and reactivity of sugars. It is also used in the synthesis of other isotopically labeled compounds .

Biology: In biological research, this compound is used to study metabolic pathways and enzyme kinetics. It helps in tracing the metabolic fate of sugars in various biological systems .

Medicine: this compound is used in medical research to study the metabolism of sugars in the human body. It is also used in the development of diagnostic tools and therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of isotopically labeled compounds for various applications, including pharmaceuticals and agrochemicals .

Biochemische Analyse

Biochemical Properties

It is known that D-Arabinose, a similar compound, plays a role in various biochemical reactions . It is involved in non-canonical D-xylose and L-arabinose metabolism via D-arabitol in certain yeast species .

Cellular Effects

D-Arabinose, a compound closely related to D-Arabinose-1-13C, has been shown to induce cell cycle arrest by promoting autophagy via the p38 MAPK signaling pathway in breast cancer cells . This suggests that this compound might have similar effects on cellular processes.

Molecular Mechanism

D-Arabinose has been shown to trigger cell cycle arrest by inducing autophagy through the activation of the p38 MAPK signaling pathway in breast cancer cells . This suggests that this compound might exert its effects at the molecular level through similar mechanisms.

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. Studies on D-Arabinose have shown that it can significantly inhibit the growth of breast cancer cells in vivo .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not documented, studies on D-Arabinose have shown that it can significantly inhibit the growth of breast cancer cells in mice when administered daily .

Metabolic Pathways

This compound is likely involved in similar metabolic pathways as D-Arabinose. D-Arabinose is known to be involved in non-canonical D-xylose and L-arabinose metabolism via D-arabitol in certain yeast species .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: D-Arabinose-1-13C can be synthesized from D-ribose-1-13C through a series of chemical reactions. The synthetic route typically involves the oxidation of D-ribose-1-13C to D-ribonolactone-1-13C, followed by hydrolysis to yield this compound .

Industrial Production Methods: Industrial production of this compound involves the use of isotopically labeled precursors and specialized chemical processes to ensure high isotopic purity. The process is carefully controlled to achieve a high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: D-Arabinose-1-13C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s behavior and interactions in different chemical environments .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as nitric acid or potassium permanganate can be used to oxidize this compound to D-arabinonic acid-1-13C.

Reduction: Reducing agents like sodium borohydride can reduce this compound to D-arabitol-1-13C.

Substitution: Substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed:

Oxidation: D-arabinonic acid-1-13C

Reduction: D-arabitol-1-13C

Substitution: Various substituted derivatives depending on the nucleophile used.

Wirkmechanismus

D-Arabinose-1-13C exerts its effects by participating in metabolic pathways and interacting with specific enzymes. The carbon-13 isotope allows researchers to trace the compound’s metabolic fate and study its interactions at the molecular level. The compound’s mechanism of action involves its incorporation into metabolic pathways, where it undergoes various enzymatic reactions .

Vergleich Mit ähnlichen Verbindungen

D-Xylose-1-13C: Another isotopically labeled sugar used in metabolic studies.

L-Arabinose-1-13C: Similar to D-Arabinose-1-13C but with a different stereochemistry.

D-Glucose-1-13C: A widely used isotopically labeled sugar in metabolic research.

Uniqueness: this compound is unique due to its specific labeling at the first carbon position, which allows for precise tracing in metabolic studies. Its unique stereochemistry also makes it valuable for studying specific metabolic pathways and enzyme interactions .

Biologische Aktivität

D-Arabinose-1-13C is a stable isotope-labeled form of D-arabinose, a pentose sugar that plays significant roles in various biological processes. This article explores the biological activities of this compound, focusing on its effects on cancer cell proliferation, metabolism, and potential therapeutic applications.

Overview of D-Arabinose

D-arabinose is a naturally occurring sugar that is crucial for the biosynthesis of polysaccharides in certain bacteria, particularly in the cell walls of mycobacteria. It is not present in mammalian cells, making it an attractive target for drug development against mycobacterial infections. The unique structural properties of D-arabinose allow it to participate in various metabolic pathways, influencing both cellular processes and microbial growth.

Recent studies have demonstrated that D-arabinose can induce cytotoxicity in tumor cells through several mechanisms:

- Cell Cycle Arrest : D-arabinose has been shown to cause cell cycle arrest in breast cancer cell lines (e.g., MCF-7 and MDA-MB-231). This effect is mediated by the activation of autophagy and the p38 MAPK signaling pathway. The treatment with D-arabinose leads to a significant reduction in cell viability and proliferation in a dose-dependent manner .

- Autophagy Induction : The induction of autophagy is a key mechanism through which D-arabinose exerts its anti-cancer effects. Inhibition of autophagy using pharmacological agents like 3-MA reversed the growth inhibitory effects of D-arabinose, indicating its essential role in mediating these effects .

- Impact on Biofilm Formation : D-arabinose has also been reported to suppress biofilm formation in bacteria by inhibiting quorum sensing mechanisms. This suggests potential applications in preventing bacterial infections associated with biofilms .

In Vitro Studies

In vitro studies have utilized various assays to evaluate the biological activity of D-arabinose:

- Cell Viability Assays : The CCK-8 assay was employed to assess cell viability after treatment with different concentrations of D-arabinose. Results indicated a clear dose-response relationship where higher concentrations led to increased cytotoxicity .

- Flow Cytometry : Flow cytometric analysis revealed that D-arabinose treatment resulted in G2/M phase cell cycle arrest, corroborating its role in inhibiting cell proliferation .

In Vivo Studies

In vivo experiments using mouse xenograft models have further validated the efficacy of D-arabinose:

- Tumor Growth Inhibition : Mice bearing tumors treated with D-arabinose showed significant reductions in tumor volume compared to control groups. Tumor measurements were taken bi-weekly, confirming the compound's potential as an anti-cancer agent .

Metabolic Pathways and Applications

D-arabinose metabolism has been studied extensively, particularly regarding its role in microbial systems:

- Mycobacterial Biosynthesis : Research has shown that D-arabinose is crucial for the biosynthesis of arabinogalactan and arabinomannan in Mycobacterium tuberculosis. The pathways involved in converting glucose to D-arabinose are potential targets for drug intervention due to their absence in mammalian cells .

- Carbon Flux Studies : Using 13C NMR spectroscopy, researchers have traced the metabolic pathways involving D-arabinose, providing insights into its catabolism and utilization by various microorganisms. These studies highlight the importance of understanding how this sugar influences microbial physiology and could inform therapeutic strategies against infections .

Case Studies

Several case studies have highlighted the implications of elevated levels of D-arabinose-containing glycans in clinical settings:

Eigenschaften

IUPAC Name |

(2S,3R,4R)-2,3,4,5-tetrahydroxy(113C)pentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMYPHUHKUWMLA-PVQXRQKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([13CH]=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90486793 | |

| Record name | D-(1-~13~C)Arabinose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90486793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70849-23-9 | |

| Record name | D-(1-~13~C)Arabinose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90486793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.